![molecular formula C16H16Cl2O3 B14479729 2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol CAS No. 66287-28-3](/img/structure/B14479729.png)
2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol is an organic compound known for its unique structure and properties. It is a derivative of phenoxy compounds, which are widely used in various chemical and industrial applications. This compound is characterized by the presence of two phenoxy groups and a propanol group, making it a versatile molecule in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin, followed by a nucleophilic substitution reaction with 4-hydroxybenzyl alcohol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of acetyl-CoA carboxylase, affecting lipid metabolism and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate: A methyl ester derivative with similar structural features.
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid: Known for its hypolipidemic and anti-cancer activities.
Uniqueness
2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol stands out due to its unique combination of phenoxy and propanol groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
66287-28-3 |
|---|---|
Fórmula molecular |
C16H16Cl2O3 |
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
2-[4-[(2,4-dichlorophenoxy)methyl]phenoxy]propan-1-ol |
InChI |
InChI=1S/C16H16Cl2O3/c1-11(9-19)21-14-5-2-12(3-6-14)10-20-16-7-4-13(17)8-15(16)18/h2-8,11,19H,9-10H2,1H3 |
Clave InChI |
LEHVDCQTOMYUQL-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)OC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide]](/img/structure/B14479654.png)
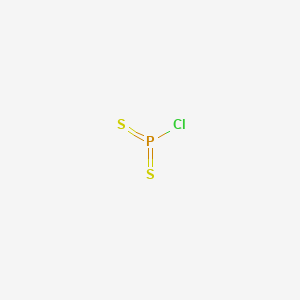
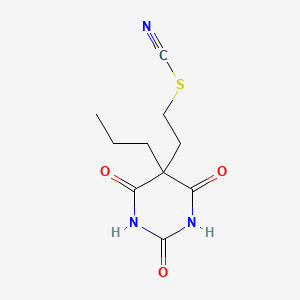

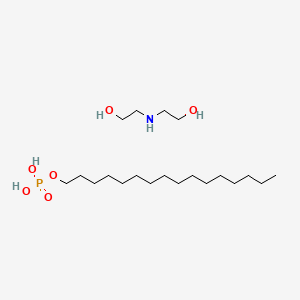
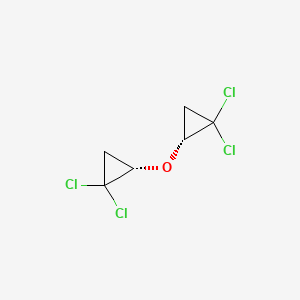


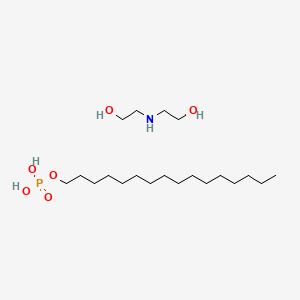
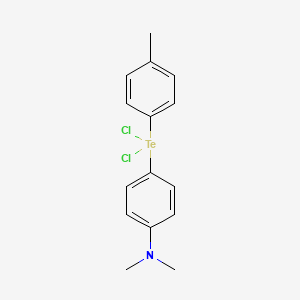
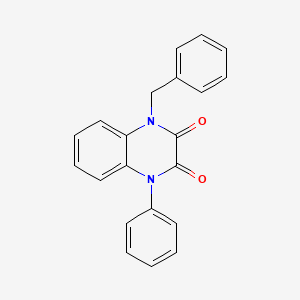
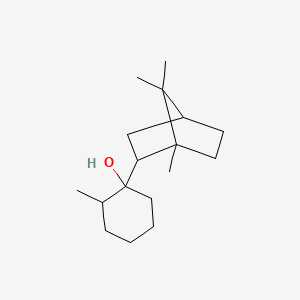
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
